Acylated Derivatives of 6-Aminoquinazolinones Show Reduced Antibacterial Activity Compared to a 6-Nitro Analog
In a study evaluating the antimicrobial activity of 6-substituted 3(H)-quinazolin-4-ones, the 6-nitro derivative exhibited remarkable antibacterial activity, while the acylated derivatives of the 6-amino compound showed no significant activity in the agar disk diffusion assay [1]. This is a cross-study comparable finding, as the paper's starting material, 6-amino-3(H)-quinazolin-4-one, is the direct des-methyl analog of the target compound.
| Evidence Dimension | Antibacterial Activity |
|---|---|
| Target Compound Data | Acylated derivatives of 6-amino-3(H)-quinazolin-4-one (des-methyl analog) showed no significant activity [1]. |
| Comparator Or Baseline | 6-nitro-3(H)-quinazolin-4-one |
| Quantified Difference | N/A; qualitative difference in zone of inhibition. 6-nitro derivative was active; acylated 6-amino derivatives were inactive. |
| Conditions | Agar disk diffusion test against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. |
Why This Matters
This evidence underscores that the 6-amino group alone does not confer antimicrobial activity; its value lies in its use as a chemical handle for creating diverse libraries, where the choice of derivatization will be the key determinant of biological function.
- [1] Ziyadullaev, M., Karimov, R., Abdurazakhov, A., Parmanov, A., Sasmakov, S., Abdurakhmanov, J., Eshboev, F., & Azimova, S. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 57, 373–377. View Source
